Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Description

Chemical Identity and Structural Characteristics

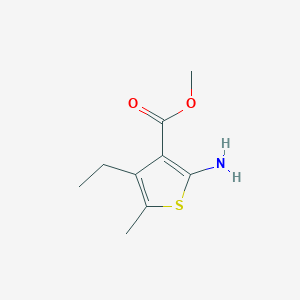

This compound possesses a well-defined molecular identity characterized by its unique substitution pattern on the thiophene ring system. The compound is officially registered with the Chemical Abstracts Service under the identifier 4815-25-2, providing a standardized reference for its chemical identity. The molecular formula C9H13NO2S indicates the presence of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, reflecting the compound's moderate molecular complexity and the inclusion of multiple heteroatoms that contribute to its chemical behavior.

The structural framework of this compound centers around the five-membered thiophene ring, which exhibits aromatic character due to the participation of sulfur's lone pair electrons in the pi-electron system. The amino group at the 2-position acts as an electron-donating substituent, enhancing the electron density of the thiophene ring and influencing its reactivity toward electrophilic substitution reactions. The ethyl group at the 4-position and the methyl group at the 5-position provide steric bulk and electron-donating character, while the methyl ester group at the 3-position introduces an electron-withdrawing element that can participate in various chemical transformations.

The three-dimensional structure of this compound reflects the planar nature of the thiophene ring system, with the substituents arranged to minimize steric interactions while maintaining optimal electronic effects. The amino group at the 2-position can adopt different conformations due to the lone pair on nitrogen, potentially allowing for intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the ester group. This structural feature may influence the compound's solid-state properties and solution behavior, affecting its reactivity and interactions with other molecules.

The electronic properties of this compound are significantly influenced by the combination of electron-donating and electron-withdrawing substituents. The amino group and alkyl substituents increase electron density on the thiophene ring, making it more nucleophilic and reactive toward electrophilic reagents. Conversely, the ester group acts as an electron-withdrawing substituent, creating a region of decreased electron density that can participate in nucleophilic addition reactions. This electronic complementarity within the molecule provides multiple reactive sites for chemical transformations and contributes to the compound's synthetic utility.

Historical Context of Thiophene Carboxylate Derivatives in Organic Chemistry

The historical development of thiophene carboxylate derivatives traces back to the foundational discovery of thiophene itself by Viktor Meyer in 1882, marking a pivotal moment in heterocyclic chemistry. Meyer's discovery occurred when he investigated the blue coloration that formed when isatin was mixed with sulfuric acid and crude benzene, initially believed to be a reaction of benzene itself. Through careful investigation, Meyer determined that thiophene, present as a contaminant in benzene, was the actual substance responsible for this reaction, leading to the isolation and characterization of the first thiophene compound. This serendipitous discovery opened the door to an entirely new class of sulfur-containing heterocyclic compounds that would become central to organic chemistry.

The synthetic methodologies for preparing thiophene derivatives evolved significantly in the decades following Meyer's discovery, with several landmark reactions establishing the foundation for modern thiophene chemistry. The Paal-Knorr synthesis, independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, provided the first systematic approach to thiophene synthesis from 1,4-diketones using sulfur-containing reagents such as phosphorus pentasulfide. This reaction established the principle of cyclization using sulfurizing agents and became a cornerstone method for thiophene preparation that remains widely used today. The mechanism of the Paal-Knorr synthesis involves the dual action of the sulfurizing reagent as both a sulfur source and a dehydrating agent, facilitating the formation of the thiophene ring through cyclization and subsequent aromatization.

The development of aminothiophene chemistry represents a particularly significant advancement in the field, with the Gewald reaction emerging as the premier method for synthesizing 2-aminothiophene derivatives. Named after German chemist Karl Gewald, this reaction involves the condensation of a ketone or aldehyde with an alpha-cyanoester in the presence of elemental sulfur and base to produce poly-substituted 2-aminothiophenes. The Gewald reaction mechanism proceeds through a Knoevenagel condensation followed by cyclization with elemental sulfur, ultimately providing access to the aminothiophene framework that is characteristic of compounds like this compound. This synthetic methodology has proven particularly valuable because it allows for the introduction of diverse substituents while maintaining the essential 2-amino functionality.

The evolution of thiophene carboxylate chemistry has been driven by the recognition of these compounds' significant biological and pharmaceutical potential. Modern research has revealed that thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, and anticancer properties. The therapeutic potential of thiophene-containing compounds has led to the development of several marketed formulations, including thiophenfurin, teniposide, cefoxitin, ticaconazole, sertaconazole, suprofen, ketotifen, brinzolamide, dorzolamide, and tiotropium, all of which contain the thiophene nucleus. This pharmaceutical success has motivated continued research into thiophene derivatives and has established them as privileged scaffolds in medicinal chemistry.

The industrial significance of thiophene carboxylates has also grown substantially, with applications extending beyond pharmaceuticals to include materials science, organic electronics, and agricultural chemistry. Recent developments have focused on optimizing synthetic routes for large-scale production, as exemplified by new processes for preparing thiophene-2-carbonyl chloride as a key raw material in pesticide synthesis. These industrial applications have driven innovations in thiophene synthesis, including the development of catalytic aerobic oxidation methods and improved cyclization procedures that enhance efficiency and reduce waste generation. The continued evolution of thiophene chemistry reflects the enduring importance of these heterocyclic systems in both academic research and industrial applications.

Properties

IUPAC Name |

methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-6-5(2)13-8(10)7(6)9(11)12-3/h4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDNCALHGKYZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344525 | |

| Record name | methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-25-2 | |

| Record name | Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4815-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Components and Conditions

- Ketone: A ketone with ethyl and methyl substituents at appropriate positions (e.g., 4-ethyl-5-methyl substituted ketone).

- Activated Nitrile: Methyl cyanoacetate is used to introduce the carboxylate ester group.

- Elemental Sulfur: Provides the sulfur atom for the thiophene ring.

- Catalyst/Base: Morpholine or diethylamine catalyzes the condensation.

Typical Procedure (Adapted from Literature)

- Mix equimolar amounts of the ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

- Add morpholine (5 mL) slowly over 30 minutes at 35-40 °C with stirring.

- Stir the reaction mixture at 45 °C for approximately 3 hours.

- Cool to room temperature; precipitate forms.

- Filter and wash the precipitate with ethanol.

- Recrystallize the crude product from ethanol to purify.

This method yields the product in 70-85% yield with high purity, confirmed by spectroscopic methods such as 1H NMR and IR spectroscopy.

Solvent-Free and Green Chemistry Approaches

Recent developments have introduced solvent-free conditions for the Gewald reaction to enhance environmental friendliness and cost-effectiveness:

- Elemental sulfur and morpholine are mixed until sulfur dissolves.

- Ethyl cyanoacetate and the ketone are added directly.

- The reaction proceeds at room temperature without organic solvents.

- Product purification by silica gel chromatography yields high purity compounds (51-100% yield reported for related derivatives).

This protocol aligns with green chemistry principles by avoiding organic solvents and reducing waste.

Comparative Data on Preparation Conditions and Yields

Additional Synthetic Considerations

- The choice of ketone is critical to introduce the ethyl and methyl substituents at positions 4 and 5 of the thiophene ring.

- Morpholine serves both as a base catalyst and sulfur dissolving agent.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.

- Product characterization by IR (notably NH stretching around 3400 cm⁻¹), 1H NMR, and elemental analysis confirms structure and purity.

- The thiophene ring formed is planar, and bond lengths/angles are consistent with known structures.

Summary Table of Key Reaction Parameters for this compound Preparation

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting materials | 4-ethyl-5-methyl substituted ketone, methyl cyanoacetate, elemental sulfur | Substituents define final product |

| Catalyst | Morpholine or diethylamine | Facilitates condensation |

| Solvent | Methanol (classical) or none (green method) | Solvent-free preferred for green chemistry |

| Temperature | 35-45 °C (classical), room temp (green) | Mild conditions suitable for sensitive groups |

| Reaction time | 3 hours (classical) | Monitored by TLC |

| Work-up | Filtration, ethanol wash, recrystallization or chromatography | Purification to high purity |

| Yield | 70-85% (classical), up to 100% (green) | High efficiency |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers .

Scientific Research Applications

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- LogP : 2.57 (moderate lipophilicity)

- Boiling Point : 326°C at 760 mmHg

- Density : 1.184 g/cm³

- Vapor Pressure : 0.0±0.7 mmHg at 25°C

Applications: Serves as a precursor in pharmaceutical synthesis due to its reactive amino and ester groups .

Comparison with Structurally Similar Compounds

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS 4815-24-1)

- Molecular Formula: C₉H₁₃NO₂S

- Substituents : Methyl groups at positions 4 and 5 (vs. ethyl and methyl in the target compound).

- Physical Properties: Similar molecular weight (199.27 g/mol) but distinct melting points due to crystal packing differences .

Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (CAS 308831-93-8)

- Substituents: Nitrophenyl at position 5 and ethoxycarbonylamino at position 2.

- Key Differences: Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the ethyl/methyl groups in the target compound. Applications: Nitro derivatives are often intermediates in explosives or dyes, whereas the target compound is tailored for drug synthesis .

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS not provided)

- Substituents: Cyano (-CN) at position 4 and amino at position 3.

- Key Differences: Polarity: The cyano group increases polarity (higher PSA), reducing LogP (estimated ~1.5) compared to the target compound (LogP 2.57). Reactivity: Cyano groups facilitate nucleophilic additions, whereas ethyl/methyl groups favor hydrophobic interactions .

Functionalization Potential

- Target Compound: The amino group enables derivatization into amides or Schiff bases, while the ester allows hydrolysis to carboxylic acids .

- Chloroacetyl Derivative (CAS 189076-97-9) : Demonstrates the target compound’s utility in forming prodrugs via acylation .

Biological Activity

Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (CAS 4815-25-2) is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thiophene ring, which contributes to its unique chemical properties. The presence of an amino group (-NH₂) and a carboxylate group (-COOCH₃) enhances its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of cell proliferation : The compound may interfere with the cell cycle, preventing cancer cells from dividing.

- Induction of oxidative stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines, including breast and colon cancer cells, by triggering apoptotic pathways.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H13NO2S | Methyl ester derivative; potential for different solubility |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C10H13NO3S | Contains an acetyl group; different biological activity |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | C11H13NOS | Saturated ring structure; altered reactivity and stability |

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate?

The Gewald reaction is a standard approach for synthesizing 2-aminothiophene derivatives. This multi-component reaction involves a ketone (e.g., ethyl methyl ketone), a cyanoacetate ester, and elemental sulfur under basic conditions. For example, triethylamine (TEA) in dimethylformamide (DMF) can catalyze cyclization to form the thiophene core. Subsequent esterification or transesterification steps introduce the methyl carboxylate group. Reaction progress can be monitored via thin-layer chromatography (TLC), and purity verified using NMR spectroscopy .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. The amino and ester groups produce distinct NMR signals: the NH₂ group typically appears as a broad singlet (~δ 5-6 ppm), while the methyl ester resonates near δ 3.7-3.9 ppm. X-ray crystallography (using programs like SHELXL or OLEX2 ) provides definitive confirmation of stereochemistry and crystal packing. For non-crystalline samples, IR spectroscopy can identify functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Safety data sheets (SDS) for analogous thiophene derivatives highlight hazards such as skin/eye irritation and respiratory toxicity. Researchers should use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust or vapors. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in spectroscopic data for this compound?

Ambiguities in NMR assignments (e.g., overlapping signals or stereoisomerism) can be resolved via single-crystal X-ray diffraction. Programs like SHELXL enable refinement of anisotropic displacement parameters, while ORTEP-III visualizes thermal ellipsoids to assess positional disorder. For twinned crystals, the HKLF5 format in SHELXL allows integration of multi-component datasets. Validation tools like PLATON check for structural anomalies (e.g., incorrect space group assignments) .

Q. What strategies optimize reaction yields when introducing bulky substituents to the thiophene core?

Steric hindrance from ethyl and methyl groups can slow nucleophilic substitution or cyclization. Microwave-assisted synthesis reduces reaction times and improves yields by enhancing thermal efficiency. Solvent selection (e.g., toluene for high-temperature reactions) and catalysts like p-toluenesulfonic acid (PTSA) can mitigate steric effects. Computational modeling (DFT) predicts regioselectivity and guides substituent placement .

Q. How can researchers design assays to evaluate the compound’s potential as an enzyme inhibitor?

In vitro enzymatic assays (e.g., fluorescence-based or colorimetric) are used to measure inhibition constants (Kᵢ). The compound’s amino and ester groups may interact with catalytic residues or allosteric sites. Competitive binding studies require titrating the compound against a known substrate and monitoring activity loss via UV-Vis spectroscopy. Structural analogs (e.g., ethyl 4-methyl-5-phenyl derivatives ) provide SAR insights, while molecular docking (AutoDock Vina) predicts binding modes .

Q. What approaches resolve contradictions between computational predictions and experimental biological activity data?

Discrepancies may arise from solvation effects or protein flexibility not accounted for in docking. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally measures binding affinities. Synchrotron-based crystallography identifies protein-ligand interactions at atomic resolution. If biological activity is absent despite favorable docking, metabolite stability studies (e.g., LC-MS) assess whether the compound is degraded in assay media .

Methodological Notes

- Synthesis : Optimize Gewald reaction conditions using Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading .

- Crystallography : For poor diffraction, try cryocooling (100 K) or crystal soaking in perfluoropolyether oil to reduce disorder .

- Bioassays : Include positive controls (e.g., known inhibitors) and validate assays with dose-response curves (IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.